3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid
Description
3-[3-(4-Ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a sulfhydryl (-SH) group at position 5, a 4-ethoxyphenyl group at position 3, and a propanoic acid chain at position 2.
Properties
IUPAC Name |
3-[3-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-2-19-10-5-3-9(4-6-10)12-14-15-13(20)16(12)8-7-11(17)18/h3-6H,2,7-8H2,1H3,(H,15,20)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABCAMPKNDQYLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid typically involves the formation of the triazole ring followed by the introduction of the ethoxyphenyl and sulfanyl groups. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can improve yield and reduce reaction times. Additionally, the use of automated synthesis platforms can enhance reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of Lewis acids.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Brominated or nitrated derivatives of the ethoxyphenyl group.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit notable anticancer properties. For instance, derivatives of 1,2,4-triazole have been screened for their ability to inhibit cancer cell proliferation. In vitro studies have shown that certain triazole derivatives can induce apoptosis in cancer cells, making them promising candidates for drug development against various cancers, including colon cancer .
Antimicrobial Properties
The compound has demonstrated significant antibacterial activity. Studies have shown that triazole-containing compounds can effectively combat bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticonvulsant Effects
The anticonvulsant potential of triazole derivatives has been explored extensively. Compounds similar to 3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid have been found to modulate voltage-gated sodium channels, which play a crucial role in neuronal excitability. This property positions them as potential candidates for the treatment of epilepsy and other seizure disorders .
Biochemical Applications
Enzyme Inhibition
Triazole derivatives are known to act as enzyme inhibitors. They can inhibit enzymes involved in critical biochemical pathways, such as those related to inflammation and cancer progression. For example, certain triazoles inhibit cyclooxygenase enzymes (COX), which are key players in the inflammatory response .
Metabolic Studies
Research into the metabolic pathways involving triazole compounds has revealed their potential in metabolic engineering. The unique structural features of triazoles allow for modifications that can enhance their bioavailability and efficacy in biological systems .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer effects of various triazole derivatives on human colon cancer cell lines (HCT116). The results indicated that specific modifications to the triazole ring enhanced cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Antimicrobial Screening
In another study, a series of triazole derivatives were synthesized and screened against clinical isolates of Staphylococcus aureus. The results showed that some compounds exhibited comparable or superior activity to traditional antibiotics, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The triazole ring can interact with metal ions or other biomolecules, affecting various biochemical pathways. The ethoxyphenyl and sulfanyl groups can enhance the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole Cores
3-[3-(4-Methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid
- Structure : Differs by a methyl group (-CH₃) instead of ethoxy (-OC₂H₅) on the phenyl ring.
- Molecular Formula : C₁₃H₁₄N₃O₂S.
- Molecular Weight : 292.33 g/mol.
- Key Differences: The methyl group reduces steric bulk and lipophilicity (lower XLogP₃) compared to the ethoxy substituent.
3-(4-Methyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)propanoic acid
- Structure : Replaces the ethoxyphenyl group with a pyridin-4-yl ring and introduces a methyl group on the triazole.
- Molecular Formula : C₁₁H₁₁N₄O₂S.
- Molecular Weight : 279.30 g/mol.
- Key Differences : The pyridine ring enhances polarity and may improve solubility in aqueous media. Pyridine-containing analogs are often explored for metal-binding properties, which could influence enzyme inhibition .
3-[3-(4-Fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid
- Structure : Substitutes the ethoxy group with a fluorine atom (-F) on the phenyl ring.
- Molecular Formula : C₁₁H₁₀FN₃O₂S.
- Molecular Weight : 267.28 g/mol.
- Key Differences : Fluorine increases electronegativity and metabolic stability. Fluorinated analogs are commonly used in drug design for enhanced bioavailability .
Functional Analogues with Propanoic Acid Moieties
Chlorinated 3-Phenylpropanoic Acid Derivatives
- Examples: 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (C₉H₈Cl₂O₃, MW 247.07 g/mol).
- Activity : Exhibits selective antimicrobial effects against Escherichia coli and Staphylococcus aureus (MIC values: 8–16 µg/mL) .
- Comparison : The triazole-sulfanyl group in the target compound may offer broader-spectrum activity due to additional hydrogen-bonding sites.
Aminothiazole-Propanoic Acid Derivatives
Data Tables
Table 1: Structural and Physicochemical Comparison
*XLogP₃ estimated based on structural analogs.
Research Findings and Hypotheses
- Antimicrobial Potential: The sulfanyl and ethoxyphenyl groups may enhance membrane penetration, akin to chlorinated phenylpropanoic acids . Triazole cores are known to inhibit fungal cytochrome P450 enzymes, suggesting antifungal applications .
- Anti-Inflammatory Activity : Structural similarity to urea/thiourea derivatives implies possible COX-2 inhibition, warranting in vitro testing.
- Synthetic Feasibility : High-yield routes using cesium carbonate and DMF (as in ) are applicable for scalable synthesis .
Biological Activity
3-[3-(4-Ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article summarizes the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid is with a molecular weight of 293.34 g/mol. The compound features a triazole ring, which is known for its biological significance and versatility in drug design.
Antimicrobial Activity
Recent studies have shown that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been reported to possess antibacterial and antifungal activities by disrupting microbial cell wall synthesis and inhibiting nucleic acid synthesis. The specific compound may share similar mechanisms due to the structural characteristics inherent in triazole compounds .
Anticancer Properties
Research indicates that triazole derivatives can induce apoptosis in cancer cells. The compound has shown promise in inhibiting the growth of various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. For example, studies have demonstrated that certain triazoles can inhibit the proliferation of HL-60 leukemia cells and other cancer types by affecting signaling pathways related to cell survival and apoptosis .
Anti-inflammatory Effects
Triazole compounds are also recognized for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2 and LOX, thereby reducing inflammation. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .
The biological activity of 3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid is likely mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell signaling pathways that regulate inflammation and cancer progression.
- Modulation of Gene Expression : It may affect the expression levels of genes associated with apoptosis and cell cycle regulation.
- Interaction with Cellular Targets : The presence of the ethoxyphenyl group may enhance its interaction with cellular targets, improving its efficacy against various biological pathways.
Case Studies
Several studies have investigated the biological effects of similar triazole compounds:
- Study on Anticancer Activity : A derivative structurally related to the compound was tested against breast cancer cells, showing significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways .
- Anti-inflammatory Study : Another study demonstrated that a related triazole significantly reduced inflammation in animal models by downregulating TNF-alpha and IL-6 levels .
Q & A
Q. How is the molecular structure of 3-[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanoic acid characterized?
- Methodological Answer : Structural elucidation involves nuclear magnetic resonance (NMR) for proton and carbon assignments, X-ray crystallography for absolute configuration determination (e.g., triazole-thioether derivatives in ), and mass spectrometry (e.g., CID 28915448 in ). The InChI key (FCSMOXUAVKGBDP-UHFFFAOYSA-N) and SMILES notation (CC1=NC(=NN1)SCCC(=O)O) provide standardized identifiers for computational studies .
Q. What are the primary synthetic routes for this compound?
- Methodological Answer : Synthesis typically involves:
- Step 1 : Condensation of 4-ethoxyphenyl-substituted triazole-thiol with ethyl bromoacetate under basic conditions (e.g., KCO in ethanol) to form an ester intermediate .
- Step 2 : Hydrolysis of the ester using NaOH or HCl to yield the propanoic acid derivative .
- Alternative : Salt formation via interaction with metal ions (Cu, K) in alkaline media for derivative synthesis .
Q. What preliminary biological screening methods are recommended for this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases, phosphatases, or proteases using fluorogenic substrates .
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays in bacterial/fungal models .
- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction pathways for oxidation of the sulfanyl group be mechanistically validated?
- Methodological Answer :
- Use LC-MS to track sulfoxide/sulfone formation under controlled oxidation (e.g., HO or mCPBA) .
- Kinetic isotope effects (KIE) and density functional theory (DFT) calculations to identify rate-determining steps .
- Control experiments : Compare reactivity with analogs lacking the 4-ethoxyphenyl group to isolate electronic effects .
Q. How to resolve contradictions in reported biological activities across structural analogs?
- Methodological Answer :
- Conduct structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) and measure binding affinity using surface plasmon resonance (SPR) .
- Molecular docking : Map interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) to explain divergent results .
- Meta-analysis : Aggregate data from analogs like 3-{[5-(3,4-dimethoxyphenyl)-4-methyl-triazol-3-yl]sulfanyl}propanoic acid to identify trends .
Q. What advanced analytical techniques are critical for purity assessment and isomer discrimination?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
